molecular formula C20H21FN2O3 B6131397 N-(4-ethoxyphenyl)-1-(3-fluorobenzoyl)prolinamide

N-(4-ethoxyphenyl)-1-(3-fluorobenzoyl)prolinamide

Cat. No. B6131397
M. Wt: 356.4 g/mol
InChI Key: SLLNMGYRTIOADZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-ethoxyphenyl)-1-(3-fluorobenzoyl)prolinamide, also known as EF-24, is a synthetic compound that has been the subject of extensive scientific research due to its potential therapeutic properties. EF-24 belongs to the class of compounds known as curcumin analogs, which are derived from the natural product curcumin found in turmeric.

Mechanism of Action

N-(4-ethoxyphenyl)-1-(3-fluorobenzoyl)prolinamide exerts its therapeutic effects through multiple mechanisms of action. It has been shown to inhibit the activity of several key signaling pathways involved in cancer cell growth and survival, including NF-κB, STAT3, and Akt. N-(4-ethoxyphenyl)-1-(3-fluorobenzoyl)prolinamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, N-(4-ethoxyphenyl)-1-(3-fluorobenzoyl)prolinamide has been found to activate the Nrf2 pathway, which plays a key role in cellular defense against oxidative stress.
Biochemical and Physiological Effects:
N-(4-ethoxyphenyl)-1-(3-fluorobenzoyl)prolinamide has been found to have several biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines and chemokines in animal models of disease. N-(4-ethoxyphenyl)-1-(3-fluorobenzoyl)prolinamide has also been found to reduce the levels of reactive oxygen species (ROS) and lipid peroxidation in cells exposed to oxidative stress. Additionally, N-(4-ethoxyphenyl)-1-(3-fluorobenzoyl)prolinamide has been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is critical for tumor growth and metastasis.

Advantages and Limitations for Lab Experiments

N-(4-ethoxyphenyl)-1-(3-fluorobenzoyl)prolinamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized and purified using standard methods. It has also been extensively characterized in vitro and in vivo, making it a well-established tool for studying cancer and other diseases. However, N-(4-ethoxyphenyl)-1-(3-fluorobenzoyl)prolinamide has some limitations for lab experiments. It is a relatively new compound, and its long-term effects and toxicity are not well understood. Additionally, N-(4-ethoxyphenyl)-1-(3-fluorobenzoyl)prolinamide has poor solubility in water, which can limit its use in certain assays.

Future Directions

There are several future directions for research on N-(4-ethoxyphenyl)-1-(3-fluorobenzoyl)prolinamide. One area of focus is the development of N-(4-ethoxyphenyl)-1-(3-fluorobenzoyl)prolinamide analogs with improved pharmacological properties, such as increased solubility and bioavailability. Another area of interest is the use of N-(4-ethoxyphenyl)-1-(3-fluorobenzoyl)prolinamide in combination with other anti-cancer agents to enhance therapeutic efficacy. Additionally, N-(4-ethoxyphenyl)-1-(3-fluorobenzoyl)prolinamide has potential applications in other diseases, such as neurodegenerative disorders and cardiovascular disease, which warrant further investigation.

Synthesis Methods

N-(4-ethoxyphenyl)-1-(3-fluorobenzoyl)prolinamide is synthesized by a multi-step process that involves the reaction of 4-ethoxybenzaldehyde with 3-fluorobenzoyl chloride to form an intermediate compound. The intermediate is then reacted with proline to produce N-(4-ethoxyphenyl)-1-(3-fluorobenzoyl)prolinamide. The final product is purified using column chromatography.

Scientific Research Applications

N-(4-ethoxyphenyl)-1-(3-fluorobenzoyl)prolinamide has been the subject of extensive scientific research due to its potential therapeutic properties. It has been shown to have anti-cancer, anti-inflammatory, and anti-oxidant properties. N-(4-ethoxyphenyl)-1-(3-fluorobenzoyl)prolinamide has been found to inhibit the growth and proliferation of cancer cells in vitro and in vivo. It has also been shown to reduce inflammation and oxidative stress in animal models of disease.

properties

IUPAC Name

N-(4-ethoxyphenyl)-1-(3-fluorobenzoyl)pyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21FN2O3/c1-2-26-17-10-8-16(9-11-17)22-19(24)18-7-4-12-23(18)20(25)14-5-3-6-15(21)13-14/h3,5-6,8-11,13,18H,2,4,7,12H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLLNMGYRTIOADZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C2CCCN2C(=O)C3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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